molecular formula C46H34N4Pt B12396405 (meso-Tetraphenylporphinato)platinum

(meso-Tetraphenylporphinato)platinum

Cat. No.: B12396405
M. Wt: 837.9 g/mol
InChI Key: DGNUAGKMMKGGCW-UHFFFAOYSA-N
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Description

Meso-tetraphenylporphyrin-platinum(II) is a synthetic platinum(II) porphyrin complex. Porphyrins are a group of organic compounds, known for their role in biological systems such as hemoglobin and chlorophyll. The platinum(II) complex of meso-tetraphenylporphyrin is of particular interest due to its unique photophysical and photochemical properties, making it a valuable compound in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of meso-tetraphenylporphyrin-platinum(II) typically involves the reaction of meso-tetraphenylporphyrin with a platinum(II) salt. One common method is the Adler-Longo synthesis, which involves the condensation of pyrrole with benzaldehyde in the presence of an acid catalyst to form meso-tetraphenylporphyrin. This porphyrin is then metallated with platinum(II) chloride in a suitable solvent such as chloroform or dichloromethane .

Industrial Production Methods

Industrial production of meso-tetraphenylporphyrin-platinum(II) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems helps in scaling up the production while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions

Meso-tetraphenylporphyrin-platinum(II) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield platinum(IV) porphyrin complexes, while substitution reactions can produce various platinum(II) porphyrin derivatives with different ligands .

Scientific Research Applications

Meso-tetraphenylporphyrin-platinum(II) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of meso-tetraphenylporphyrin-platinum(II) involves its ability to absorb light and undergo intersystem crossing to a triplet state. This excited state can then transfer energy to molecular oxygen, generating reactive oxygen species such as singlet oxygen. These reactive species can cause damage to cellular components, making the compound effective in photodynamic therapy .

Comparison with Similar Compounds

Similar Compounds

  • Meso-tetraphenylporphyrin-zinc(II)
  • Meso-tetraphenylporphyrin-copper(II)
  • Meso-tetraphenylporphyrin-nickel(II)

Uniqueness

Meso-tetraphenylporphyrin-platinum(II) is unique due to the heavy atom effect of platinum, which enhances intersystem crossing and increases the efficiency of singlet oxygen generation. This makes it more effective in applications such as photodynamic therapy compared to its zinc, copper, and nickel counterparts .

Properties

Molecular Formula

C46H34N4Pt

Molecular Weight

837.9 g/mol

IUPAC Name

21,23-dimethyl-5,10,15,20-tetraphenylporphyrin;platinum

InChI

InChI=1S/C46H34N4.Pt/c1-49-39-27-28-40(49)44(32-17-9-4-10-18-32)36-24-26-38(48-36)46(34-21-13-6-14-22-34)42-30-29-41(50(42)2)45(33-19-11-5-12-20-33)37-25-23-35(47-37)43(39)31-15-7-3-8-16-31;/h3-30H,1-2H3;

InChI Key

DGNUAGKMMKGGCW-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C3=NC(=C(C4=CC=C(N4C)C(=C5C=CC(=N5)C(=C1C=C2)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8)C=C3)C9=CC=CC=C9.[Pt]

Origin of Product

United States

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